3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole
Description
Chemical Structure and Synthesis: The compound 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole (CAS: 477851-16-4, MFCD00127127) is a 1,2,4-triazole derivative featuring a benzylsulfanyl group at position 3, a 2,2-dimethoxyethyl substituent at position 5, and a methyl group at position 2. Its molecular formula is C₁₉H₂₀ClN₃O₂S, with a molecular weight of 389.9 g/mol and purity >90% . The synthesis typically involves S-alkylation of a triazole-3-thiol precursor with benzyl bromide or related reagents in the presence of a base (e.g., K₂CO₃) in solvents like ethanol or DMF, followed by purification via recrystallization .
Properties
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17-12(9-13(18-2)19-3)15-16-14(17)20-10-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOAYHKOVLQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3-mercapto-4-methyl-4H-1,2,4-triazole with benzyl chloride in the presence of a base to form the benzylsulfanyl derivative. This intermediate is then reacted with 2,2-dimethoxyethyl bromide under basic conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides can lead to the formation of alkylsulfanyl derivatives.
Scientific Research Applications
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Structural Features :
- The 2,2-dimethoxyethyl moiety introduces electron-donating methoxy groups, which may influence solubility and electronic properties, making it distinct from simpler alkyl or aryl substituents.
- The 4-methyl group stabilizes the triazole ring conformation, affecting intermolecular interactions in crystal packing .
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Substituent Effects on Solubility: The 2,2-dimethoxyethyl group in the target compound provides higher hydrophilicity compared to adamantyl (bulky, hydrophobic) or tert-butyl (hydrophobic) substituents in analogs like TAZ . Benzylsulfanyl vs.
Biological Activity: Antibacterial Potential: The target compound’s benzylsulfanyl group aligns with Patel et al.’s findings, where electron-withdrawing substituents (e.g., nitro, fluoro) on benzothiazole-triazole hybrids enhanced Gram-positive antibacterial activity . However, the dimethoxyethyl group may reduce potency compared to halogenated analogs . Antioxidant Activity: Triazoles with electron-donating groups (e.g., methoxy, hydroxyl) exhibit enhanced radical scavenging. The target compound’s dimethoxyethyl group may confer moderate antioxidant activity, though less potent than phenolic derivatives in .
Material Science Applications :
- Compared to TAZ, a widely used electron transport layer in OLEDs, the target compound’s dimethoxyethyl group could disrupt π-π stacking, reducing charge mobility. However, its solubility in polar solvents might facilitate solution-processed device fabrication .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : The dimethoxyethyl group may improve aqueous solubility, enhancing oral bioavailability relative to adamantyl or trifluoromethyl-containing analogs .
- Environmental Toxicity : The compound’s benzylsulfanyl group raises concerns about aquatic toxicity, similar to other sulfur-containing triazoles .
Computational Insights
- QSAR Studies: For triazoles with 2-hydroxyphenyl substituents (), ΔE1 (HOMO-LUMO gap) and ΣQ (net atomic charge) were critical for antibacterial activity. aureus but improving it against E. coli .
- Molecular Docking : Derivatives with flexible substituents (e.g., dimethoxyethyl) show better binding to bacterial enzymes (e.g., dihydrofolate reductase) than rigid analogs .
Biological Activity
The compound 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole (CAS No. 240799-77-3) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring substituted with a benzylsulfanyl group and a dimethoxyethyl moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 299.39 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Biological Activity
Recent studies have highlighted the biological significance of triazole derivatives, particularly those containing sulfur. These compounds often exhibit a range of pharmacological effects including:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines. For example, related compounds have been found to exhibit cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial effects. Studies have demonstrated that compounds similar to this compound possess significant activity against various pathogenic fungi and bacteria . The specific mode of action typically involves disruption of membrane integrity or inhibition of essential metabolic pathways in microorganisms.
- Anti-inflammatory Effects : Some triazole derivatives are reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Anticancer Screening : A series of triazole derivatives were synthesized and screened for anticancer activity. Compounds with similar structures were evaluated against multiple cancer cell lines, revealing significant cytotoxic effects attributed to their ability to interfere with cell cycle progression and induce apoptosis .
- Antimicrobial Testing : In vitro studies demonstrated that certain triazole derivatives exhibited potent antifungal activity comparable to established antifungal agents. For instance, compounds were tested against Candida species and filamentous fungi, showing effective inhibition at low concentrations .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some triazoles act by inhibiting specific enzymes involved in nucleic acid synthesis or by disrupting cellular respiration in pathogens . This dual mechanism enhances their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Thiol-alkylation : Reacting a triazole precursor with benzyl mercaptan to introduce the benzylsulfanyl group.
Mannich or nucleophilic substitution : Incorporating the 2,2-dimethoxyethyl moiety using aldehydes (e.g., glyoxylic acid derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
Key challenges include controlling regioselectivity during substitution and minimizing side reactions from the dimethoxyethyl group’s reactivity .
Q. What spectroscopic techniques are used to characterize this triazole derivative?
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm, dimethoxyethyl signals at δ 3.3–3.5 ppm).
- FT-IR : Confirms C-S (650–700 cm⁻¹) and triazole ring vibrations (1,500–1,600 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 352.14) .
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and crystallographic packing, though this requires high-purity samples .
Q. How is the compound’s antimicrobial activity screened in preliminary studies?
- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs).
- Structure-activity relationship (SAR) : Compare with analogs to identify critical substituents (e.g., benzylsulfanyl enhances lipophilicity, improving membrane penetration) .
- Controls : Use standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity?
- Enzyme inhibition : Molecular docking studies suggest interactions with fungal CYP51 (lanosterol 14α-demethylase) or bacterial dihydrofolate reductase (DHFR), disrupting essential pathways .
- Membrane disruption : The benzylsulfanyl group’s hydrophobicity may destabilize microbial membranes, as shown in fluorescence dye leakage assays .
- Resistance studies : Sequential passaging of pathogens in sub-MIC doses identifies mutations (e.g., efflux pump upregulation), guiding analog design .
Q. How do computational methods (e.g., DFT, QSAR) optimize its structure?
- DFT calculations : Model electron distribution (HOMO-LUMO gaps ≈ 4.5 eV) and reactive sites for electrophilic substitution. Bond lengths (C-S: ~1.78 Å) and angles validate stability .
- QSAR models : Correlate substituent parameters (logP, molar refractivity) with bioactivity. For example, increasing dimethoxyethyl chain length reduces MICs against C. albicans by 30% .
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., ΔG = −8.2 kcal/mol for DHFR inhibition) over 100-ns trajectories .
Q. How are data contradictions resolved in SAR studies?
Q. What strategies improve bioavailability and target specificity?
- Prodrug design : Mask the sulfanyl group as a thioether ester, hydrolyzed by esterases at infection sites .
- Nanocarriers : Encapsulate in PLGA nanoparticles (≈150 nm) to enhance aqueous solubility and sustained release .
- Selectivity assays : Screen against human cell lines (e.g., HEK293) to confirm low cytotoxicity (IC50 > 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
